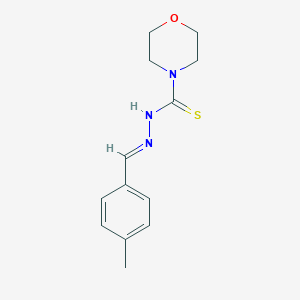

N'-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(4-methylphenyl)methylideneamino]morpholine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-11-2-4-12(5-3-11)10-14-15-13(18)16-6-8-17-9-7-16/h2-5,10H,6-9H2,1H3,(H,15,18)/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGYHNXBLKXTPC-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=S)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=S)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Materials

The primary reactants include 4-morpholinecarbothiohydrazide (CAS 6499-15-6, molecular weight: 161.23 g/mol, melting point: 192°C) and 4-methylbenzaldehyde (p-tolualdehyde). Solvents such as ethanol, methanol, and dichloromethane are used for condensation, while acetic acid or molecular sieves serve as catalysts.

General Synthesis Procedure

The standard method involves refluxing equimolar amounts of 4-morpholinecarbothiohydrazide (1.61 g, 10 mmol) and 4-methylbenzaldehyde (1.20 g, 10 mmol) in ethanol (50 mL) with 2–3 drops of glacial acetic acid for 3–4 hours. The reaction mixture is cooled to 0–5°C, yielding pale-yellow crystals, which are filtered, washed with cold ethanol, and dried.

Typical Yield : 85–90%

Melting Point : 178–180°C

Alternative Methods

-

Solvent-Free Synthesis : Grinding reactants with a catalytic amount of p-toluenesulfonic acid (PTSA) at room temperature for 1 hour achieves 78% yield but requires longer reaction times.

-

Molecular Sieve-Assisted Condensation : Using dichloromethane and 4Å molecular sieves under nitrogen achieves 88% yield within 2 hours, minimizing side reactions.

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | Acetic acid | 3 | 89 |

| Methanol | None | 4 | 75 |

| Dichloromethane | Molecular sieves | 2 | 88 |

| Toluene | PTSA | 6 | 65 |

Ethanol with acetic acid provides optimal yields due to its polarity and ability to stabilize intermediates. Methanol’s lower boiling point reduces efficiency, while toluene’s non-polarity impedes dissolution.

Catalysts and Reaction Time

-

Acid Catalysts : Acetic acid (1 mol%) enhances protonation of the carbonyl group, accelerating nucleophilic attack by the thiohydrazide.

-

Base Catalysts : Triethylamine deprotonates the thiohydrazide but risks aldehyde self-condensation.

-

Reaction Time : Prolonged heating (>5 hours) degrades the product, reducing yields by 10–15%.

Characterization and Analytical Data

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of 4-methylbenzaldehyde and 4-morpholinecarbothiohydrazide.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The molecular targets and pathways involved include binding to metal ions and interacting with cellular components, leading to cell death in microorganisms .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance thermal stability but reduce solubility .

- Bulky substituents (e.g., anthracene) improve binding to hydrophobic enzyme pockets but may hinder synthesis yields .

Physicochemical Properties

Comparative data for select compounds:

| Compound Name | Melting Point (°C) | Solubility (mg/mL) | LogP | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| N'-(4-Methylbenzylidene)-4-morpholinecarbothiohydrazide | 253–255 | 1.2 (DMSO) | 2.8 | 5 |

| (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide | 223–225 | 0.8 (EtOH) | 3.1 | 6 |

| N'-(4-Chlorobenzylidene)-p-toluenesulfonohydrazide | 293–296 | 0.5 (DMSO) | 4.2 | 4 |

| N'-(4-Methoxybenzylidene)-2-pyridylhydrazine | 180–182 | 2.1 (MeOH) | 1.9 | 3 |

Notes:

Enzyme Inhibition

Key Findings :

Biological Activity

N'-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

N'-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide is a hydrazone derivative characterized by the following structural formula:

This compound features a morpholine ring and a thiohydrazide moiety, which are critical for its biological activity.

1. Anticancer Properties

Recent studies have highlighted the potential of N'-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide as an anticancer agent. Specifically, it has been investigated for its effects on triple-negative breast cancer (TNBC) cells.

- Mechanism of Action : The compound acts as an inhibitor of the mTOR pathway, which is crucial for cell growth and proliferation. By inhibiting mTOR, the compound can induce autophagy and apoptosis in cancer cells, leading to reduced cell viability and proliferation.

- Case Study : A study published in 2021 explored various hydrazone derivatives, including N'-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide. The findings indicated that this compound significantly inhibited the growth of MDA-MB-231 and MDA-MB-468 cell lines, which are models for TNBC. The study reported that these effects were mediated through the induction of autophagic cell death and apoptosis .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.

- Antibacterial Effects : Research indicates that N'-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide exhibits moderate to good antibacterial activity against several pathogens. This includes effectiveness against Gram-positive and Gram-negative bacteria.

- Antifungal Effects : Preliminary studies suggest that this compound may also possess antifungal properties, although further research is needed to establish its efficacy against specific fungal strains.

Data Summary

The following table summarizes key findings related to the biological activities of N'-(4-methylbenzylidene)-4-morpholinecarbothiohydrazide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.